molecular formula C12H18N4O2 B014052 1,3-Dipropyl-7-methylxanthine CAS No. 31542-63-9

1,3-Dipropyl-7-methylxanthine

Cat. No.: B014052
CAS No.: 31542-63-9
M. Wt: 250.3 g/mol
InChI Key: QVAYTZAGDQIWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipropyl-7-methylxanthine: is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its selective antagonistic properties on adenosine receptors, particularly the A2 adenosine receptor

Mechanism of Action

Target of Action

1,3-Dipropyl-7-methylxanthine, also known as 7-methyl-1,3-dipropylpurine-2,6-dione, is a phosphodiesterase (PDE) inhibitor with some selectivity for A2 adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .

Mode of Action

The compound acts as an antagonist at the A2 adenosine receptor . In the case of this compound, it prevents the action of adenosine at its receptors, thereby inhibiting the downstream effects of adenosine signaling .

Biochemical Pathways

The antagonism of A2 adenosine receptors by this compound affects various biochemical pathways. Adenosine receptors play a crucial role in many biological functions such as regulation of myocardial oxygen consumption and coronary blood flow . The inhibition of these receptors can therefore have significant physiological effects .

Pharmacokinetics

Xanthines are generally well absorbed from the gastrointestinal tract and are widely distributed throughout the body . They are metabolized in the liver and excreted in the urine

Result of Action

The antagonism of A2 adenosine receptors by this compound can have various cellular effects. For instance, it has been designed to sensitize lung carcinoma cells to radiation treatments by inducing apoptotic responses and modifying checkpoints within the cell cycle .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as other drugs or food, can influence its absorption and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipropyl-7-methylxanthine can be synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 7-methylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipropyl-7-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dipropyl-7-methylxanthine has several scientific research applications:

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness: 1,3-Dipropyl-7-methylxanthine is unique due to its selective antagonism of the A2 adenosine receptor, which makes it particularly useful in research focused on this receptor subtype. Its ability to sensitize cancer cells to radiation therapy also sets it apart from other xanthine derivatives .

Properties

IUPAC Name

7-methyl-1,3-dipropylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAYTZAGDQIWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185448
Record name 1,3-Dipropyl-7-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31542-63-9
Record name 1,3-Dipropyl-7-methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31542-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropyl-7-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropyl-7-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dipropyl-7-methylxanthine
Reactant of Route 2
Reactant of Route 2
1,3-Dipropyl-7-methylxanthine
Reactant of Route 3
Reactant of Route 3
1,3-Dipropyl-7-methylxanthine
Reactant of Route 4
Reactant of Route 4
1,3-Dipropyl-7-methylxanthine
Reactant of Route 5
Reactant of Route 5
1,3-Dipropyl-7-methylxanthine
Reactant of Route 6
Reactant of Route 6
1,3-Dipropyl-7-methylxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.